Dihydronepetalactone

Beschreibung

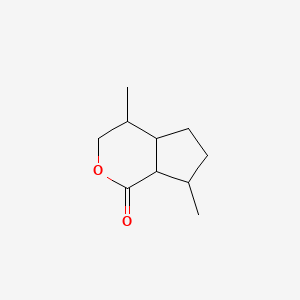

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRNBGXEEKNZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(=O)OCC2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334037 | |

| Record name | Cyclopenta[c]pyran-1(3H)-one, hexahydro-4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21950-33-4, 952722-18-8, 17672-81-0 | |

| Record name | Cyclopenta[c]pyran-1(3H)-one, hexahydro-4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dihydronepetalactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydronepetalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Dihydronepetalactone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronepetalactone, a saturated derivative of nepetalactone, is a naturally occurring iridoid monoterpenoid found as a minor constituent in the essential oil of catnip (Nepeta cataria) and other Nepeta species.[1] It is also found in the defensive secretions of certain insects.[2] Formed by the hydrogenation of nepetalactone, this compound has garnered significant interest for its potent insect repellent properties, demonstrating efficacy comparable to or even exceeding that of the widely used synthetic repellent, DEET.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, with a focus on its potential applications in drug development and pest management.

Chemical Structure and Stereoisomerism

This compound (C₁₀H₁₆O₂) is a bicyclic lactone with a molecular weight of 168.23 g/mol .[4] The structure contains four chiral centers, giving rise to a number of possible stereoisomers. The stereochemistry of this compound is dependent on the stereochemistry of the nepetalactone precursor from which it is derived via hydrogenation.[5]

Two well-characterized stereoisomers are (4S,4aR,7S,7aR)-dihydronepetalactone and (4R,4aR,7S,7aR)-isothis compound.[6]

Table 1: Chemical Structure and Nomenclature of this compound Stereoisomers

| Stereoisomer | IUPAC Name | Chemical Structure |

| (4S,4aR,7S,7aR)-dihydronepetalactone | (4S,4aR,7S,7aR)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one |  |

| (4R,4aR,7S,7aR)-isothis compound | (4R,4aR,7S,7aR)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one |  |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | (4S,4aR,7S,7aR)-dihydronepetalactone | (4R,4aR,7S,7aR)-isothis compound | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ | [4][7] |

| Molecular Weight | 168.23 g/mol | 168.23 g/mol | [4][7] |

| Appearance | Colorless oil | Colorless oil | [6] |

| Boiling Point | Not reported | Not reported | |

| Melting Point | Not reported | Not reported | |

| Water Solubility (est.) | 1518 mg/L @ 25 °C | 1518 mg/L @ 25 °C | [1] |

| logP (est.) | 2.6 | 2.6 | [8] |

| Optical Rotation | Not reported | Not reported |

Spectral Data

Detailed spectral data are essential for the unambiguous identification and characterization of this compound stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectral Data (600 MHz, CDCl₃) of this compound Stereoisomers

| Proton | (4S,4aR,7S,7aR)-dihydronepetalactone (δ, ppm, J in Hz) | (4R,4aR,7S,7aR)-isothis compound (δ, ppm, J in Hz) | Reference |

| H-1'a | 4.08 (t, J = 10.7) | 4.15 (dd, J = 10.9, 3.4) | [3] |

| H-1'b | 4.05-4.00 (m) | 3.88 (t, J = 10.5) | [3] |

| H-4a | 2.56-2.48 (m) | 2.37-2.31 (m) | [3] |

| H-7a | 2.42 (dd, J = 10.6, 9.8) | 2.31-2.25 (m) | [3] |

| H-7 | 2.28-2.20 (m) | 2.12-2.00 (m) | [3] |

| H-5a | 2.05-1.95 (m) | 2.12-2.00 (m) | [3] |

| H-5b | 1.95-1.85 (m) | 1.90-1.83 (m) | [3] |

| H-6a | 1.77-1.70 (m) | 1.30-1.23 (m) | [3] |

| H-6b | 1.49-1.39 (m) | 1.30-1.23 (m) | [3] |

| H-4 | 1.20-1.14 (m) | 1.20-1.13 (m) | [3] |

| CH₃-4 | 1.19 (d, J = 6.5) | 1.21 (d, J = 6.5) | [3] |

| CH₃-7 | 0.9 (d, J = 7.0) | 1.00 (d, J = 6.7) | [3] |

Table 4: ¹³C NMR Spectral Data (150 MHz, CDCl₃) of this compound Stereoisomers

| Carbon | (4S,4aR,7S,7aR)-dihydronepetalactone (δ, ppm) | (4R,4aR,7S,7aR)-isothis compound (δ, ppm) | Reference |

| C-1 | 174.52 | 175.20 | [3] |

| C-3 | 70.06 | 73.05 | [3] |

| C-4a | 50.68 | 49.20 | [3] |

| C-7a | 41.67 | 44.85 | [3] |

| C-7 | 40.59 | 38.94 | [3] |

| C-4 | 35.18 | 35.36 | [3] |

| C-5 | 31.12 | 34.56 | [3] |

| C-6 | 26.49 | 32.02 | [3] |

| C-8 | 19.44 | 20.45 | [3] |

| C-9 | 13.23 | 15.93 | [3] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at m/z 168. A characteristic fragment ion is observed at m/z 113.[5]

Experimental Protocols

Synthesis of this compound Stereoisomers via Hydrogenation of Nepetalactone

This protocol describes the synthesis of (4S,4aR,7S,7aR)-dihydronepetalactone and (4R,4aR,7S,7aR)-isothis compound from (4aR,7S,7aR)-nepetalactone.[6]

Materials:

-

(4aR,7S,7aR)-nepetalactone

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Acetonitrile (ACN)

-

Deionized water

Procedure:

-

Dissolve (4aR,7S,7aR)-nepetalactone (25 mg, 0.15 mmol) in methanol (5 mL).

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Stir the reaction mixture overnight under a hydrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

The resulting mixture contains (4S,4aR,7S,7aR)-dihydronepetalactone and (4R,4aR,7S,7aR)-isothis compound.

References

- 1. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant-based insect repellents: a review of their efficacy, development and testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. scispace.com [scispace.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothis compound | C10H16O2 | CID 6432179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C10H16O2 | CID 519465 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoselective Synthesis of Dihydronepetalactone Isomers

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of the primary synthetic strategies for producing the various stereoisomers of dihydronepetalactone, a monoterpenoid of interest for its insect-repellent properties. It details key experimental protocols, presents comparative quantitative data, and illustrates the underlying chemical pathways and workflows.

Introduction

This compound (DHN), a saturated derivative of nepetalactone, is a naturally occurring iridoid found in the essential oils of Nepeta species (catmint) and as a defensive compound in certain insects.[1][2] The molecule possesses four contiguous stereogenic centers, giving rise to a total of 16 possible stereoisomers (eight pairs of enantiomers).[3] The specific stereochemistry significantly influences its biological activity, making stereocontrolled synthesis a critical area of research for applications in pest management and pharmacology. This guide focuses on the most prominent and effective methods for the stereoselective synthesis of this compound isomers.

Biosynthesis of Iridoid Precursors

The biosynthesis of this compound in nature proceeds via the hydrogenation of nepetalactone. Nepetalactone itself is derived from geranyl pyrophosphate (GPP) through a series of enzymatic steps characteristic of iridoid synthesis. Understanding this natural pathway provides context for synthetic strategies that utilize natural products as starting materials. The key intermediate is nepetalactol, which is oxidized to form the lactone.[4][5]

Synthetic Strategies

Two primary strategies dominate the synthesis of this compound stereoisomers: the semi-synthesis from naturally abundant nepetalactone and the de novo total synthesis from chiral precursors like limonene or pulegone.

The most direct method for producing dihydronepetalactones is the catalytic hydrogenation of nepetalactone, which can be readily isolated from the essential oil of Nepeta cataria.[1][2] This approach is efficient for producing mixtures or specific diastereomers, depending on the stereochemistry of the starting nepetalactone isomer.

Experimental Protocol: Hydrogenation of (4aR,7S,7aR)-Nepetalactone [1]

-

Isolation : (4aR,7S,7aR)-Nepetalactone is isolated from the essential oil of Nepeta cataria via semi-preparative HPLC using a mobile phase of 40% acetonitrile/water.

-

Reaction Setup : The isolated nepetalactone (e.g., 25 mg, 0.15 mmol) is dissolved in methanol (5 mL). A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.

-

Hydrogenation : The mixture is stirred overnight under a hydrogen atmosphere (typically using a balloon).

-

Workup : The reaction completion is monitored by TLC. Upon completion, the Pd/C catalyst is removed by filtration through a pad of Celite.

-

Purification : The filtrate is concentrated under reduced pressure. The resulting diastereomeric mixture of dihydronepetalactones is then separated by semi-preparative HPLC (e.g., using 35% acetonitrile/water) to yield the pure stereoisomers.[1]

Data Presentation: Catalysts and Yields for Nepetalactone Hydrogenation

| Catalyst | Support | Yield (%) | Reference |

| Palladium (Pd) | Carbon (C) | High (not specified) | [1] |

| Platinum Oxide (PtO₂) | None (Adams' catalyst) | 24-90 | [2][6] |

| Palladium (Pd) | Strontium Carbonate (SrCO₃) | 24-90 | [2] |

| Palladium (Pd) | Alumina (Al₂O₃) | Variable | [6] |

| Palladium (Pd) | Barium Sulfate (BaSO₄) | Variable | [6] |

Table 1: Comparison of catalytic systems for the hydrogenation of nepetalactone. Yields can be highly variable depending on the specific stereoisomer and reaction conditions.

A comprehensive synthesis developed by Zimmermann et al. allows for the creation of all eight trans-fused this compound stereoisomers starting from the cheaply available enantiomers of limonene.[3] This route leverages the inherent stereocenter of limonene to control the formation of the other three chiral centers.

Experimental Protocol: Key Steps from the Zimmermann Synthesis [3]

This multi-step synthesis is complex; two key stereochemistry-defining steps are highlighted here.

-

Stereoselective Hydroboration (Formation of a Key Intermediate) :

-

An acetoxy cyclopentene derivative (prepared in several steps from limonene) is dissolved in dry THF.

-

The solution is cooled to 0 °C, and a solution of borane-dimethyl sulfide complex in THF is added dropwise.

-

The mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the slow addition of water, followed by aqueous NaOH and hydrogen peroxide (30%).

-

After stirring, the product is extracted with an organic solvent (e.g., diethyl ether), dried, and purified by chromatography to yield a key alcohol intermediate with high diastereoselectivity.

-

-

Diastereoselective "Syn"-Hydrogenation :

-

The key intermediate acetate is dissolved in ethyl acetate.

-

Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) is added.

-

The flask is flushed with hydrogen and the reaction is stirred under a hydrogen atmosphere for an extended period (e.g., 48 hours).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the hydrogenated product. The syn-addition of hydrogen occurs from the same face as the existing side chain, controlling the stereochemistry of the cyclopentane ring.[3]

-

Data Presentation: Selected Yields from the Zimmermann Synthesis

| Reaction Step | Starting Material | Product | Yield (%) |

| Ozonolysis/Reduction | (R)-(+)-Limonene | Diol Intermediate | 70 |

| Oxidative Cleavage | Diol Intermediate | Keto-aldehyde | 95 |

| Aldol Condensation | Keto-aldehyde | Cyclopentene Aldehyde | 75 |

| Stereoselective Hydrogenation | Acetate Intermediate | cis,trans-cyclopentane | 85 |

| Final Lactonization | Hydroxy acid | cis,trans-DHN | 70 |

Table 2: Representative yields for key transformations in the total synthesis of a trans-fused this compound stereoisomer. [Data synthesized from the methodology described in Zimmermann et al., 2012].[3]

-

From Pulegone : An earlier, multistep route developed by Wolinsky uses (S)-pulegone as a starting material. However, this method is often limited by the high cost of the starting material and difficulties in separating diastereomeric mixtures at various stages.[3]

-

From Citronellal : A divergent approach starting from citronellal has been used to prepare several iridoids, including this compound, demonstrating the versatility of common terpene precursors.[7]

-

Modern Catalytic Methods : More recent strategies employ advanced catalytic methods, such as palladium-catalyzed cycloalkenylation, to construct the core iridoid skeleton with high diastereoselectivity.[8]

Conclusion

The synthesis of this compound stereoisomers can be achieved through various strategic approaches. For producing bulk material where a specific isomer is not required, or if a particular nepetalactone precursor is readily available, catalytic hydrogenation is a straightforward and high-yielding method. For targeted synthesis of specific, enantiomerically pure trans-fused stereoisomers, the de novo total synthesis from chiral pool starting materials like limonene offers precise stereochemical control, albeit through a more complex, multi-step sequence. The continued development of novel catalytic and stereoselective methods will further enhance the accessibility of these biologically important molecules for research and commercial applications.

References

- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 2. EP1484967A1 - this compound as insect repellent - Google Patents [patents.google.com]

- 3. Stereoselective synthesis of trans-fused iridoid lactones and their identification in the parasitoid wasp Alloxysta victrix, Part I: Dihydronepetalactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DE60314240T2 - PREPARATION OF this compound BY HYDROGENATION OF NEPETALACTONE - Google Patents [patents.google.com]

- 7. A divergent approach to the diastereoselective synthesis of several ant-associated iridoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of iridolactones isolated from Silver vine | Semantic Scholar [semanticscholar.org]

The Occurrence and Analysis of Dihydronepetalactone in Nepeta Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Nepeta, belonging to the Lamiaceae family, is a significant source of bioactive iridoid monoterpenes, most notably nepetalactones.[1] While nepetalactone is widely recognized for its potent insect-repelling properties and its characteristic effects on felines, another related compound, dihydronepetalactone (DHNL), is also a natural constituent of Nepeta species with demonstrated biological activity.[2][3][4] This technical guide provides a comprehensive overview of the natural sources of this compound in Nepeta species, presents quantitative data on its abundance, details experimental protocols for its analysis, and visualizes the relevant biosynthetic and analytical pathways.

Natural Occurrence and Quantitative Data

This compound is often found as a minor component in the essential oil of various Nepeta species, including Nepeta cataria (catnip) and Nepeta atlantica.[3] Its concentration can vary significantly depending on the specific genotype, environmental conditions, and developmental stage of the plant.[2][5][6]

Recent studies have focused on quantifying this compound in different genotypes of Nepeta cataria, revealing a wide range of content. This variability highlights the potential for selective breeding to develop cultivars with elevated levels of this bioactive compound.[2][5] The data presented in the following table summarizes the this compound content across various Nepeta cataria genotypes.

Table 1: this compound (DHNL) Content in Various Nepeta cataria Genotypes

| Genotype | Average DHNL Content (mg/100g of dry biomass) |

| CR5 | 7.9 |

| CR2 | 6.5 |

| CR2.3 | 6.5 |

| CR1 | 5.3 |

| CR9 | 5.3 |

| UK.1 | 5.3 |

| UK.9 | 5.3 |

| C245 | 3.4 |

Data sourced from a study evaluating 34 catnip genotypes.[2]

Biosynthesis of this compound

This compound is a downstream product of the iridoid biosynthesis pathway, which begins with geranyl pyrophosphate (GPP).[1][7] While the direct enzymatic conversion of nepetalactone to this compound in vivo is a subject of ongoing research, it is understood that this compound is formed through the reduction of nepetalactone. The general biosynthetic pathway leading to nepetalactones, the precursors to this compound, is illustrated below.

Experimental Protocols

The extraction, identification, and quantification of this compound from Nepeta species involve a series of analytical techniques. A general workflow is presented below, followed by detailed methodologies.

Plant Material and Extraction

-

Plant Material : The aerial parts (leaves and flowers) of Nepeta species are typically harvested for the extraction of essential oils and iridoids.[8]

-

Hydrodistillation : This is a common method for extracting volatile compounds.

-

Protocol : Fresh or dried aerial parts of the plant are placed in a distillation apparatus (e.g., Clevenger-type).[8]

-

Steam is passed through the plant material, carrying the volatile oils with it.

-

The steam and oil vapor are condensed, and the essential oil, which is immiscible with water, is collected.

-

-

Solvent Extraction : This method is suitable for extracting a broader range of compounds, including less volatile ones.

Chromatographic Analysis and Quantification

Liquid chromatography-mass spectrometry (LC/MS) is a powerful technique for the separation, identification, and quantification of this compound.[5]

-

Sample Preparation : The crude extract or essential oil is dissolved in a suitable solvent (e.g., ethanol) and filtered through a 0.45 µm filter before injection into the LC/MS system.[5]

-

LC/MS System : An ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer (QqQ-MS/MS) is often employed.

-

Chromatographic Conditions (Example) :

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient of water (often with a formic acid modifier) and acetonitrile is used for elution.

-

Flow Rate : A constant flow rate is maintained.

-

Injection Volume : A small volume of the prepared sample is injected.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode can be used.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for quantification. Specific precursor-to-product ion transitions for this compound are monitored.[5]

-

-

Quantification : Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using a purified standard of the compound.[5]

Structural Elucidation

For the definitive identification of this compound, especially when a pure standard is unavailable, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure and stereochemistry of the molecule.[8]

-

High-Resolution Mass Spectrometry (HRMS) : This technique provides a highly accurate mass measurement of the molecule, which can be used to determine its elemental composition.

Conclusion

This compound is a naturally occurring iridoid in Nepeta species with significant biological activity. The concentration of this compound varies considerably among different genotypes, suggesting the potential for targeted cultivation to produce high-yield varieties. The analytical methods outlined in this guide, particularly LC/MS, provide robust and sensitive means for the quantification of this compound. Further research into the specific enzymes responsible for the conversion of nepetalactone to this compound will enhance our understanding of iridoid biosynthesis and may open avenues for synthetic biology approaches to its production.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation of Volatile Iridoid Terpenes in Nepeta cataria L. (Catnip) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1484967A1 - this compound as insect repellent - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

Biosynthesis pathway of dihydronepetalactone from nepetalactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepetalactone, a volatile iridoid monoterpene, is the principal bioactive compound in catnip (Nepeta cataria) and is renowned for its euphoric effects on felines and its potent insect-repellent properties. Its reduced form, dihydronepetalactone, is also a naturally occurring constituent in Nepeta species and has demonstrated significant insect repellent activity. Understanding the biosynthetic pathway from the precursor nepetalactone to this compound is crucial for the potential biotechnological production of these compounds for use in agriculture and human health. This technical guide provides an in-depth overview of the current knowledge on this pathway, including the well-characterized synthesis of nepetalactone and the subsequent, less-defined conversion to this compound. It consolidates quantitative data, details relevant experimental protocols, and visualizes the involved pathways and workflows.

The Core Biosynthetic Pathway to Nepetalactone

The biosynthesis of nepetalactone is a multi-step enzymatic process that originates from the general terpenoid pathway. The primary precursor is geranyl pyrophosphate (GPP), which undergoes a series of transformations catalyzed by several key enzymes to form the various stereoisomers of nepetalactone.

The established enzymatic steps are as follows:

-

Geraniol Synthase (GES): GES catalyzes the hydrolysis of GPP to form geraniol.

-

Geraniol-8-hydroxylase (G8H): This cytochrome P450 monooxygenase hydroxylates geraniol to 8-hydroxygeraniol.

-

8-hydroxygeraniol oxidoreductase (8HGO): 8-hydroxygeraniol is then oxidized to 8-oxogeranial.

-

Iridoid Synthase (ISY): ISY catalyzes the reductive cyclization of 8-oxogeranial into a reactive enol intermediate, which is a critical step in the formation of the iridoid skeleton.

-

Nepetalactol-related short-chain dehydrogenase/reductase (NEPS): This family of enzymes, along with major latex protein-like (MLPL) enzymes, controls the stereoselective cyclization of the enol intermediate into different nepetalactol stereoisomers. Subsequently, specific NEPS enzymes oxidize these nepetalactols to the corresponding nepetalactone stereoisomers.

Dihydronepetalactone: A Technical Guide for Researchers

An in-depth examination of the chemical properties, synthesis, and analytical methodologies for dihydronepetalactone, a promising natural insect repellent.

This technical guide provides a comprehensive overview of this compound, a monoterpenoid lactone of significant interest to researchers in drug development and pest management. The document details its chemical and physical properties, outlines a standard synthesis protocol, and describes key analytical methods for its characterization and quantification.

Core Data: Physicochemical Properties

This compound encompasses several stereoisomers, each with unique identifiers. The following table summarizes the key quantitative data for this compound and its common isomers.

| Property | Value | Isomer Specificity | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | All isomers | [1][2] |

| Molecular Weight | 168.23 g/mol | All isomers | [1][2][3] |

| CAS Number | 21950-33-4 | General | [1] |

| 17672-81-0 | Isomer specific | [3] | |

| 4581-72-0 | Isomer specific | [4] |

Synthesis of this compound

The most common and industrially viable method for producing this compound is through the catalytic hydrogenation of nepetalactone, the primary constituent of catnip (Nepeta cataria) essential oil.[1][2][5] This process converts the double bond in the nepetalactone molecule, resulting in the saturated lactone, this compound.

Experimental Protocol: Catalytic Hydrogenation of Nepetalactone

This protocol describes a general procedure for the synthesis of this compound from nepetalactone-rich catnip oil.

Materials:

-

Nepetalactone-rich catnip essential oil

-

Palladium on strontium carbonate (Pd/SrCO₃) or Palladium on carbon (Pd/C) catalyst[5][6]

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the nepetalactone-rich catnip oil in ethanol.

-

Catalyst Addition: Add the palladium-based catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 30 psig) and maintain vigorous agitation.[6]

-

Reaction Monitoring: The reaction is typically run at room temperature for an extended period (e.g., 48 hours).[6] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).

-

Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol, yielding the crude this compound product.

-

Purification (Optional): The crude product can be further purified by chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate specific diastereomers.[7]

Yields of this compound can range from 24% to 90% depending on the specific catalyst and reaction conditions employed.[1]

Analytical Methodologies

Accurate identification and quantification of this compound and its isomers are crucial for research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., BPX-5 or similar)[7]

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

-

If analyzing a complex mixture like an essential oil, a prior extraction or clean-up step may be necessary.

GC-MS Parameters (Typical):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a lower temperature (e.g., 40-60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 3-7 °C/min) to a final temperature of around 250 °C, and hold for a final period.[7][8]

-

MS Transfer Line Temperature: ~250 °C[7]

-

Ion Source Temperature: ~230 °C[7]

-

Mass Range: Scan from m/z 40 to 400

Data Analysis:

-

Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 168 and a characteristic fragment ion at m/z 113.[6][9]

Experimental Protocol: 2D NMR Spectroscopy

For unambiguous structure elucidation and stereochemical assignment of this compound isomers, 2D NMR experiments are invaluable.

Sample Preparation:

-

Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃).

NMR Experiments:

-

¹H NMR: Provides information on the proton environment.

-

¹³C NMR: Provides information on the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[10]

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its potent insect repellency against a broad spectrum of arthropods, including mosquitoes, stable flies, and ticks.[3][6] Studies have shown its efficacy to be comparable, and in some cases superior, to the synthetic repellent DEET.[5][9]

While the exact signaling pathways and molecular targets of this compound in insects are not yet fully elucidated in publicly available research, it is hypothesized to act on the olfactory system of insects, disrupting their ability to locate a host. Iridoid monoterpenoids, the class of compounds to which this compound belongs, are known to interact with insect olfactory receptors.[1] Further research is required to fully understand the specific receptors and downstream signaling cascades involved in the repellent effect of this compound.

Visualizations

This compound Synthesis and Analysis Workflow

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. EP1484967A1 - this compound as insect repellent - Google Patents [patents.google.com]

- 2. CN1642420A - this compound as insect repellent - Google Patents [patents.google.com]

- 3. Dihydronepetalactones deter feeding activity by mosquitoes, stable flies, and deer ticks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Dihydronepetalactone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for dihydronepetalactone, a monoterpenoid lactone of significant interest to researchers in natural product chemistry and drug development. Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented, along with the experimental protocols for their acquisition.

Spectroscopic Data for this compound

This compound (C₁₀H₁₆O₂) is a bicyclic monoterpenoid with multiple stereoisomers. The spectroscopic data presented below corresponds to the most commonly cited isomers.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₁₀H₁₆O₂.[1] The electron ionization mass spectrum typically shows a molecular ion peak ([M]⁺) at m/z 168.[2][3]

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | |

| Molecular Ion (M⁺) | m/z 168 | [2][3] |

| Key Fragment Ion | m/z 113 |

1H NMR Spectroscopy

Proton NMR spectra are typically recorded in deuterated chloroform (CDCl₃) on a 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound Isomers

| (4S,4aR,7S,7aR)-dihydronepetalactone | (4R,4aR,7S,7aR)-isothis compound |

| δ (ppm) | Assignment |

| 4.08 (t, J = 10.7 Hz, 1H) | H-1 |

| 4.05-4.00 (m, 1H) | H-3 |

| 2.56-2.48 (m, 1H) | H-7a |

| 2.42 (dd, J = 10.6, 9.8 Hz, 1H) | H-4a |

| 2.28-2.20 (m, 1H) | H-7 |

| 2.05-1.95 (m, 1H) | H-4 |

| 1.95-1.85 (m, 1H) | H-5 |

| 1.77-1.70 (m, 1H) | H-6 |

| 1.49-1.39 (m, 1H) | H-5 |

| 1.20-1.14 (m, 1H) | H-6 |

| 1.19 (d, J = 6.5 Hz, 3H) | C4-CH₃ |

| 0.90 (d, J = 7.0 Hz, 3H) | C7-CH₃ |

Data obtained from Scaffidi, 2013.[1]

13C NMR Spectroscopy

Carbon-13 NMR spectra are typically recorded in CDCl₃ on a 150 MHz spectrometer.

Table 2: ¹³C NMR Data for this compound Isomers

| (4S,4aR,7S,7aR)-dihydronepetalactone | (4R,4aR,7S,7aR)-isothis compound |

| δ (ppm) | Assignment |

| 174.52 | C-1 (C=O) |

| 70.06 | C-3 |

| 50.68 | C-4a |

| 41.67 | C-7a |

| 40.59 | C-7 |

| 35.18 | C-4 |

| 31.12 | C-5 |

| 26.49 | C-6 |

| 19.44 | C4-CH₃ |

| 13.23 | C7-CH₃ |

Data obtained from Scaffidi, 2013.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Data for this compound

| Frequency (cm⁻¹) | Functional Group | Vibration | Intensity |

| ~2950 - 2850 | C-H (alkane) | Stretch | Strong |

| ~1735 | C=O (δ-lactone) | Stretch | Strong |

| ~1250 | C-O | Stretch | Strong |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Utilize a 600 MHz NMR spectrometer for ¹H NMR and a 150 MHz for ¹³C NMR.

-

¹H NMR Acquisition :

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of proton resonances (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to encompass all carbon resonances (e.g., 0-200 ppm).

-

Employ a sufficient relaxation delay to ensure accurate integration of signals, if quantitative analysis is required.

-

-

Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.0 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation : Use a gas chromatograph coupled to a mass selective detector.

-

GC Conditions :

-

Column : Use a non-polar capillary column (e.g., DB-5ms).

-

Injector : Set the injector temperature to 250 °C and operate in split mode.

-

Oven Program : Implement a temperature gradient, for example, starting at 60 °C, holding for 2 minutes, then ramping to 240 °C at a rate of 10 °C/min, and holding for 5 minutes.

-

Carrier Gas : Use helium as the carrier gas at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Use electron ionization (EI) at 70 eV.

-

Mass Range : Scan a mass range of m/z 40-400.

-

Data Analysis : Identify this compound based on its retention time and comparison of its mass spectrum with reference libraries (e.g., NIST).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

Liquid Samples : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin, transparent disk.

-

-

Instrumentation : Use a Fourier-transform infrared spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.

-

-

Data Analysis : The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Isolation and Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the isolation and subsequent spectroscopic characterization of this compound from a natural source.

References

Solubility Profile of Dihydronepetalactone in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihydronepetalactone, a monoterpenoid lactone with applications in various fields, including as an insect repellent. Understanding the solubility of this compound in common laboratory solvents is crucial for its extraction, purification, formulation, and biological testing. This document compiles available solubility data, provides detailed experimental methodologies for solubility determination, and presents logical workflows for these processes.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute and solvent molecules dictates the extent of solubility.

This compound (C₁₀H₁₆O₂) is a moderately polar molecule due to the presence of a lactone functional group. Its solubility is therefore expected to be higher in polar organic solvents compared to nonpolar solvents or water.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, an estimated aqueous solubility has been reported.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Citation |

| Water | H₂O | 1.518 (estimated) | 25 | [1][2] |

Based on the principle of "like dissolves like" and information from related compounds and processes, a qualitative solubility profile in other common laboratory solvents can be inferred. Catnip essential oil, rich in the related compound nepetalactone, is known to be soluble in alcohols and oils. Furthermore, the synthesis of this compound often involves the use of ethanol as a solvent, suggesting good solubility.

| Solvent | Polarity | Predicted Qualitative Solubility |

| Hexane | Nonpolar | Sparingly Soluble / Insoluble |

| Toluene | Nonpolar | Soluble |

| Diethyl Ether | Polar Aprotic | Soluble |

| Chloroform | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

Experimental Protocol for Solubility Determination

The following is a general, detailed methodology for determining the solubility of a compound like this compound in a laboratory setting using the shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvent (e.g., ethanol, analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS))

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV or GC-MS) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the selected solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: Workflow for experimental solubility determination.

Signaling Pathway for Solubility

The following diagram illustrates the conceptual relationship between the properties of the solute and solvent that lead to dissolution.

Caption: Factors influencing the dissolution process.

References

The Discovery and Scientific Journey of Dihydronepetalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydronepetalactone, an iridoid monoterpene, has emerged from relative obscurity as a minor component of catnip (Nepeta cataria) and silver vine (Actinidia polygama) to a compound of significant scientific interest.[1][2] Initially noted for its contribution to the characteristic feline response to these plants, its potent insect repellent properties have garnered substantial attention, positioning it as a viable natural alternative to synthetic repellents like DEET.[3][4] This technical guide provides an in-depth exploration of the discovery, historical research, synthesis, and biological activity of this compound, with a focus on its various stereoisomers. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in natural product chemistry, entomology, and drug development.

Discovery and Historical Context

This compound was first identified as a naturally occurring compound in the essential oil of Nepeta cataria and the leaves and galls of Actinidia polygama.[1] For many years, it was considered a minor constituent, with the more abundant nepetalactone isomers taking center stage in chemical and biological investigations. Early research primarily focused on its role, alongside other iridoids, in eliciting the well-known euphoric response in domestic cats and other felids.[2][5][6]

A pivotal shift in the scientific focus on this compound occurred with the discovery of its significant insect repellent properties.[7] This finding spurred further investigation into its efficacy against various insect species, its mechanism of action, and methods for its efficient synthesis, primarily through the hydrogenation of the more readily available nepetalactone.[4][7]

Chemical Structure and Stereoisomerism

This compound is a bicyclic monoterpene lactone with the chemical formula C₁₀H₁₆O₂. Its structure consists of a fused cyclopentane and pyran ring system. The molecule possesses multiple chiral centers, leading to the existence of several stereoisomers. The specific stereochemistry of these isomers has been shown to be a critical determinant of their biological activity, influencing both their insect repellency and their effect on felines.[3][8] The primary diastereomers discussed in the literature are often referred to as DHN 1 and DHN 2, with distinct stereochemical configurations that result in differing biological efficacies.[3]

Synthesis and Isolation

The most common and economically viable method for the synthesis of this compound is the catalytic hydrogenation of nepetalactone, the major component of catnip oil.[4][7] This process involves the reduction of the double bond in the cyclopentane ring of nepetalactone. Additionally, total synthesis routes have been developed, offering a means to produce specific stereoisomers.[1]

Experimental Protocol: Catalytic Hydrogenation of Nepetalactone

This protocol describes a general method for the synthesis of this compound from nepetalactone via catalytic hydrogenation.

Materials:

-

Nepetalactone (isolated from Nepeta cataria essential oil)

-

Ethanol (anhydrous)[1]

-

Hydrogen gas (high purity)

-

Parr pressure reaction apparatus or similar hydrogenation vessel[1]

-

Filtration apparatus (e.g., Celite or a syringe filter)

-

Rotary evaporator

Procedure:

-

In a high-pressure reaction vessel, dissolve a known quantity of nepetalactone in anhydrous ethanol.[1]

-

Carefully add the Pd/C catalyst to the solution. The catalyst loading can be varied, but a typical range is 5-10% by weight relative to the nepetalactone.[1]

-

Seal the reaction vessel and purge it several times with nitrogen gas to remove any oxygen.

-

Introduce hydrogen gas into the vessel to the desired pressure. Pressures can range from atmospheric to several atmospheres (e.g., 4.5 atmospheres).[1]

-

Stir the reaction mixture vigorously and heat to the desired temperature. Reaction temperatures can range from room temperature to 60°C.[1]

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary from a few hours to over 24 hours.[1]

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

-

Remove the ethanol solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to isolate specific stereoisomers.[8]

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity: Insect Repellency

This compound has demonstrated significant repellent activity against a broad spectrum of insects, including mosquitoes, stable flies, and ticks.[3][9] Its efficacy is comparable, and in some cases superior, to the widely used synthetic repellent DEET.[3]

Mechanism of Action: TRPA1 Receptor Activation

The insect repellent effect of this compound and its precursor, nepetalactone, is primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a highly conserved irritant receptor in insects. Activation of this receptor in sensory neurons triggers an aversive behavioral response, causing the insect to move away from the chemical source.

Caption: Signaling pathway of this compound-induced insect repellency.

Quantitative Repellency Data

The repellent efficacy of this compound has been quantified in various studies. The following tables summarize key data comparing different this compound diastereomers and DEET.

Table 1: In Vitro Repellency Against Aedes aegypti Mosquitoes

| Compound (1% w/v) | Mean Time to First Probe (minutes) |

| DHN 1 | 16 |

| DHN 2 | Significantly reduced probes vs. control |

| DEET | Mosquitoes landed by 8 minutes |

Data compiled from Feaster et al., 2009.[3]

Table 2: In Vivo Complete Protection Time Against Anopheles albimanus Mosquitoes

| Compound (10% w/v) | Complete Protection Time (hours) |

| DHN 1 | 3.5 |

| DHN 2 | 5.0 |

| DEET | 6.4 |

Data compiled from Feaster et al., 2009.[3]

Table 3: In Vivo Repellency Against Black-Legged Tick (Ixodes scapularis) Nymphs

| Compound | Mean Complete Protection Time (minutes) |

| DHN 1 | 109 |

| DHN 2 | 85 |

| DEET | 124 |

Data compiled from Feaster et al., 2009.[3]

Biological Activity: Feline Response

This compound is one of the iridoids responsible for the characteristic "catnip response" in felines.[2] This behavior includes sniffing, licking, chewing, head shaking, chin and cheek rubbing, and rolling.

Mechanism of Action: µ-Opioid System Involvement

The euphoric response in cats to iridoids like this compound is mediated by the µ-opioid system. Upon olfactory detection, these compounds stimulate the release of β-endorphins, which in turn activate µ-opioid receptors in the brain, leading to the characteristic behavioral effects. This response can be blocked by µ-opioid receptor antagonists such as naloxone.[7]

Caption: Signaling pathway of the feline response to this compound.

Analytical Characterization

The identification and quantification of this compound and its isomers are typically performed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile compounds in essential oil extracts and reaction mixtures.[8]

-

High-Performance Liquid Chromatography (HPLC): Particularly useful for the separation and purification of individual stereoisomers.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the unambiguous identification of isomers.

-

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule, such as the lactone carbonyl group.

Future Directions

The potent biological activities of this compound present several exciting avenues for future research and development. In the realm of insect repellents, further studies are needed to optimize formulations for enhanced duration of action and to explore its efficacy against a wider range of disease vectors. Structure-activity relationship studies on different stereoisomers could lead to the development of even more potent and selective repellents. In the context of its effects on felines, a deeper understanding of the neurological pathways involved could have implications for animal welfare and behavior modification. Furthermore, the development of more efficient and stereoselective synthetic routes will be crucial for the commercial viability of this compound-based products.

Conclusion

This compound has transitioned from a minor natural product to a molecule of significant scientific and commercial interest. Its dual role as a potent, naturally derived insect repellent and a key mediator of the feline response to catnip underscores the remarkable diversity of functions that natural products can possess. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound, offering a valuable resource for scientists and researchers seeking to further explore and harness the potential of this fascinating compound.

References

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. US20100145077A1 - Hydrogenation of catmint oil - Google Patents [patents.google.com]

- 5. petscare.com [petscare.com]

- 6. The evolutionary origins of the cat attractant nepetalactone in catnip - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nepetalactone - Wikipedia [en.wikipedia.org]

- 8. Hydrogenation of Naturally-Derived Nepetalactone as a Topical Insect Repellent [agris.fao.org]

- 9. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of dihydronepetalactone diastereomers

A Technical Guide to the Biological Activity of Dihydronepetalactone Diastereomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydronepetalactones (DHNs), the hydrogenated derivatives of nepetalactones found in the essential oil of catnip (Nepeta cataria), are gaining significant attention as potent and naturally derived insect repellents.[1][2][3] These iridoid compounds exhibit a range of biological activities, with their insect repellent properties being the most extensively studied. The stereochemistry of DHN diastereomers plays a crucial role in their efficacy against various arthropod vectors. This guide provides an in-depth analysis of the biological activity of DHN diastereomers, focusing on their insect repellent effects, mechanism of action, and comparative efficacy. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.

Introduction

The quest for effective and safe alternatives to synthetic insect repellents has led to increased investigation into plant-based compounds. Dihydronepetalactones have emerged as promising candidates, demonstrating repellency comparable to, and in some cases exceeding, that of the widely used synthetic repellent N,N-diethyl-3-methylbenzamide (DEET).[1][2][3] DHNs are typically produced by the catalytic hydrogenation of nepetalactones, the major constituents of catnip oil.[4][5] This process results in a mixture of DHN diastereomers, with their relative abundance depending on the initial nepetalactone isomer composition of the source oil.[5][6] Understanding the specific biological activities of these individual diastereomers is critical for optimizing their application in insect control and potentially for other therapeutic uses.

Key this compound Diastereomers

Several DHN diastereomers have been isolated and evaluated for their biological activity. The most frequently studied are:

-

DHN 1 : (4R,4aR,7S,7aS)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one[1][2][3]

-

DHN 2 : (4S,4aR,7S,7aR)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one[1][2][3]

-

DHN 3 (Isothis compound) : (4R,4aR,7S,7aR)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one[1][4]

Biological Activity: Insect Repellency

The primary biological activity of this compound diastereomers investigated to date is their insect repellency. They have shown efficacy against a broad spectrum of blood-feeding arthropods.

Efficacy Against Mosquitoes

DHN diastereomers have demonstrated significant repellency against mosquito species such as Aedes aegypti and Anopheles albimanus.[1][2][3]

-

In vitro studies have shown that DHN diastereomers significantly reduce mosquito probing and landing on treated surfaces, with efficacy comparable to DEET.[1]

-

DHN 1 was found to be more effective than DHN 2 in preventing the first probe of Ae. aegypti in some in vitro tests.[1]

-

Conversely, DHN 2 was the more effective diastereomer against An. albimanus mosquitoes.[1]

-

In vivo studies on human subjects revealed that both DHN 1 and DHN 2 at a 10% concentration provided complete protection from An. albimanus bites for 3.5 and 5 hours, respectively.[2][3] The protection time for DHN 2 was statistically equivalent to that of DEET.[2][3]

Efficacy Against Other Arthropods

The repellent activity of DHN diastereomers extends beyond mosquitoes:

-

Stable Flies (Stomoxys calcitrans) : Both DHN 1 and DHN 2 have been shown to repel stable flies.[1][2][3]

-

Black-legged Ticks (Ixodes scapularis) : DHN 1 and DHN 2 were also found to be efficacious against black-legged tick nymphs.[2][3] While DHN 1 appeared slightly more effective, the difference was not statistically significant.[1]

-

Ants (Monomorium destructor) : A 7-(R)-configured DHN diastereomer has been reported to have a repellent effect against this ant species.[1][4]

Quantitative Data on Insect Repellency

The following tables summarize the quantitative data on the insect repellent activity of this compound diastereomers from cited studies.

Table 1: In Vitro Repellency of DHN Diastereomers Against Aedes aegypti

| Compound (1% wt:vol) | Mean Time to First Probe (minutes) |

| DHN 1 | 16 |

| DHN 2 | Significantly reduced probes compared to control |

| DEET | Comparable deterrence of landings to DHNs |

Data extracted from Feaster et al., 2009.[1]

Table 2: In Vivo Complete Protection Time (CPT) of DHN Diastereomers Against Anopheles albimanus

| Compound (10% wt:vol) | Mean Complete Protection Time (hours) |

| DHN 1 | 3.5 |

| DHN 2 | 5.0 |

| DEET | Statistically equivalent to DHN 2 |

Data extracted from Feaster et al., 2009.[2][3]

Mechanism of Action: TRPA1 Activation

The insect repellent effect of nepetalactone and its derivatives, including dihydronepetalactones, is primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[7][8] TRPA1 is a non-selective cation channel that functions as a sensor for irritant chemicals in many insects.[9][10]

Activation of TRPA1 in sensory neurons leads to aversive behaviors, such as avoidance of the chemical source.[8] Interestingly, while these compounds are potent agonists of insect TRPA1, they do not appear to activate human TRPA1, suggesting a potential for developing insect-selective repellents with a favorable safety profile.[8]

Caption: Proposed signaling pathway for this compound-induced insect repellency via TRPA1 activation.

Experimental Protocols

Synthesis and Isolation of this compound Diastereomers

A common method for producing DHN diastereomers is through the hydrogenation of nepetalactone-rich catnip oil.[5]

Protocol: Catalytic Hydrogenation of Catnip Oil

-

Source Material : Essential oil of Nepeta cataria, enriched in nepetalactone isomers.[5]

-

Catalyst : Platinum oxide or palladium on strontium carbonate are effective catalysts.[5]

-

Reaction : The catnip oil is subjected to catalytic hydrogenation. This process reduces the double bond in the nepetalactone molecule, yielding a mixture of this compound diastereomers.[4][5]

-

Purification and Separation : The resulting mixture of DHN diastereomers can be separated and purified using techniques such as preparative liquid chromatography (e.g., HPLC).[5][11]

Caption: Workflow for the synthesis and isolation of this compound diastereomers.

In Vitro Insect Repellency Assay

The in vitro blood-feeding test system is a standard method for screening the repellency of compounds against mosquitoes.[1]

Protocol: Mosquito Blood-Feeding Assay

-

Apparatus : A multi-well blood-feeding system is used, where each well is covered by a membrane (e.g., Baudruche membrane).

-

Treatment : Test compounds (DHNs, DEET, etc.) are dissolved in a suitable solvent (e.g., isopropanol) at a specific concentration (e.g., 1% wt:vol) and applied to the outer surface of the membranes. A control membrane is treated with the solvent alone.

-

Blood Meal : The wells are filled with a blood source (e.g., defibrinated bovine blood) and warmed to human body temperature.

-

Mosquito Exposure : Caged, host-seeking female mosquitoes are placed over the membranes.

-

Data Collection : The time to the first probe on each membrane and the number of landings are recorded over a set period. Repellency is determined by comparing the probing and landing rates on treated versus control membranes.

In Vivo Insect Repellency Assay

In vivo assays using human subjects provide a more realistic measure of a repellent's efficacy.

Protocol: Human-Subject Arm-in-Cage Test

-

Subject Recruitment : Volunteers meeting specific criteria (e.g., no known allergies to insect bites or repellents) are recruited.

-

Treatment Application : A defined area on the subject's forearm is marked. The test compound, dissolved in a carrier (e.g., ethanol), is applied evenly to this area at a specified concentration (e.g., 5% or 10% wt:vol). A control arm may be left untreated or treated with the carrier alone.

-

Mosquito Exposure : The treated arm is exposed to a cage containing a known number of host-seeking female mosquitoes for a set duration (e.g., 5 minutes).

-

Data Collection : The number of mosquitoes that land and the number that bite are recorded. The test is repeated at regular intervals (e.g., every 30 minutes) until the repellent fails (e.g., the first confirmed bite).

-

Endpoint : The Complete Protection Time (CPT) is the time from application until the first bite.

Conclusion and Future Directions

This compound diastereomers represent a promising class of natural insect repellents with efficacies that can be comparable to synthetic standards like DEET. The biological activity is stereospecific, with different diastereomers showing varying levels of repellency against different insect species. The mechanism of action via the insect TRPA1 channel provides a clear target for future research and development.

Future research should focus on:

-

Elucidating the structure-activity relationships for a wider range of DHN diastereomers.

-

Conducting more extensive field trials to validate laboratory findings.

-

Investigating the potential for synergistic effects when DHN diastereomers are combined.

-

Exploring other potential biological activities of these compounds beyond insect repellency.

This guide provides a foundational understanding of the biological activity of this compound diastereomers, offering valuable insights for researchers and professionals working on the development of novel and effective insect repellents and other bioactive compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dihydronepetalactones deter feeding activity by mosquitoes, stable flies, and deer ticks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. EP1484967A1 - this compound as insect repellent - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

The Role of Dihydronepetalactone as a Feline Attractant: A Technical Guide

Affiliation: Google Research

Abstract

Dihydronepetalactone, an iridoid monoterpene, has been identified as a significant feline attractant, contributing to the characteristic euphoric response observed in domestic cats and other felids. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's role in feline olfactory stimulation. It details the neurochemical mechanisms of action, presents quantitative data from behavioral studies, outlines key experimental protocols for its investigation, and visualizes the involved biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of animal behavior, olfactory neuroscience, and the development of animal-centric products.

Introduction

The profound behavioral effects of certain plants on felines, most notably catnip (Nepeta cataria), have been recognized for centuries. While nepetalactone has long been identified as the primary active compound in catnip, recent research has illuminated the role of other structurally related iridoids, including this compound.[1][2] This compound, also found in plants such as silver vine (Actinidia polygama), elicits a similar spectrum of behaviors, including sniffing, licking, chewing, chin and cheek rubbing, and rolling.[2][3] Understanding the specific contribution and mechanism of this compound is crucial for a comprehensive view of feline chemical communication and for the development of effective and targeted feline attractants.

This guide synthesizes the current knowledge on this compound, focusing on its function as a feline attractant. It delves into the olfactory signaling cascade, from receptor binding to the activation of the endogenous opioid system, providing a molecular basis for the observed behavioral phenomena.

Chemical Properties and Natural Occurrence

This compound is a bicyclic monoterpene lactone, structurally similar to nepetalactone. It exists as several stereoisomers, and its presence has been confirmed in various plant species known to attract cats.[3][4] While often found in conjunction with other iridoids, its individual capacity to induce the characteristic "catnip response" has been demonstrated.[1]

Mechanism of Action: The Neurochemical Pathway

The behavioral response to this compound is not a simple intoxication but a complex neurobiological process initiated through the olfactory system. Oral administration of related iridoids without inhalation does not produce the characteristic effects, underscoring the critical role of olfactory detection.[2][5]

Olfactory Detection and Signal Transduction

Upon inhalation, volatile this compound molecules bind to specific G-protein coupled receptors within the main olfactory epithelium of the cat's nasal cavity.[2][6] While the precise receptor subtypes that bind this compound have yet to be fully characterized, this initial binding event triggers an intracellular signaling cascade. This signal is transmitted from the olfactory sensory neurons to the olfactory bulb, and subsequently to higher brain centers, including the amygdala and hypothalamus, which are integral to emotional and behavioral regulation.[7]

Activation of the Endogenous Opioid System

A key discovery in understanding the effects of feline attractants like this compound is their interaction with the endogenous opioid system.[2] Olfactory stimulation by these iridoids leads to a significant increase in circulating β-endorphins.[2][8] β-endorphin is a potent endogenous opioid peptide that acts as an agonist at μ-opioid receptors in the brain.[9][10] The activation of these receptors is responsible for the analgesic and euphoric effects associated with opioid substances.[11][12] This neurochemical reward pathway provides a compelling explanation for the seemingly ecstatic behaviors exhibited by cats in response to this compound. The suppressive effect of μ-opioid receptor antagonists, such as naloxone, on the "catnip response" further substantiates this mechanism.[1][7]

Quantitative Data on Feline Behavioral Responses

The response to this compound and other iridoids can be quantified through carefully designed behavioral bioassays. The following tables summarize key quantitative data from studies investigating feline responses to these compounds.

| Compound | Dosage/Presentation | Observed Behaviors | Response Rate/Duration | Reference |

| This compound | Component of Silver Vine (Actinidia polygama) leaf extract (33 μl of extract from 0.2 g of leaves) | Licking, chewing, face and head rubbing, rolling | Induces characteristic "catnip response" | [1] |

| This compound | Single compound bioassay (33, 100, 300, and 900 μg) | Sniffing, head rubbing, raking, biting | Elicited the "catnip response" in responding cats | [13] |

| Iridoid Mixture (including this compound) | Damaged silver vine leaves | Licking, chewing, rubbing, rolling | Increased iridoid emission and mosquito repellency | [14] |

Table 1: Summary of Quantitative Data from Feline Behavioral Bioassays

Experimental Protocols

Reproducible and rigorous experimental protocols are essential for the study of this compound as a feline attractant. The following sections detail methodologies for behavioral bioassays and chemical analysis.

Feline Behavioral Bioassay

This protocol is designed to assess the behavioral response of cats to volatile compounds.

Objective: To determine the efficacy of this compound as a feline attractant and to characterize the behavioral response.

Materials:

-

Test subjects: A cohort of healthy adult domestic cats (Felis catus).

-

Test substance: this compound (pure compound or as a component of a plant extract).

-

Control substance: A solvent control (e.g., ethanol) or an inert material.

-

Application medium: Filter paper, cotton swabs, or fabric squares.

-

Observation area: A quiet, familiar, and low-stress environment for the cats.

-

Recording equipment: Video cameras for later behavioral analysis.

-

Behavioral analysis software (e.g., BORIS).

Procedure:

-

Habituation: Acclimate the cats to the testing environment and any novel objects (e.g., the application medium) for a sufficient period to minimize neophobia.

-

Preparation of Stimuli: Apply a standardized amount of the test substance and control substance to separate application media. Allow the solvent to evaporate if necessary.

-

Presentation: Introduce the application media with the test and control substances into the observation area simultaneously, placed at a standardized distance from each other.

-

Observation and Recording: Record the cats' behavior for a predetermined period (e.g., 10-15 minutes). Observers should remain passive and out of sight to avoid influencing the cats' behavior.

-

Behavioral Scoring: Using the video recordings, score the frequency and duration of specific behaviors, such as:

-

Sniffing

-

Licking

-

Chewing

-

Head shaking

-

Chin and cheek rubbing

-

Rolling on the back

-

Body rubbing

-

-